Yanangcorinin

Antimalarial stage specificity Plasmodium falciparum W2 Bisbenzylisoquinoline alkaloid differentiation

Yanangcorinin (also reported as yanangcorinine) is a bisbenzylisoquinoline alkaloid first isolated from the stems and leaves of the Thai medicinal plant Tiliacora triandra Diels (Menispermaceae). It possesses a characteristic dibenzodioxine-diphenyl partial structure that distinguishes it from co-occurring alkaloids such as tiliacorinine, nortiliacorinine A, and tiliacorine.

Molecular Formula C36H36N2O5
Molecular Weight 576.7 g/mol
CAS No. 102571-99-3
Cat. No. B1683445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYanangcorinin
CAS102571-99-3
SynonymsYanangcorinin;  Yanangcorinine
Molecular FormulaC36H36N2O5
Molecular Weight576.7 g/mol
Structural Identifiers
SMILESCN1CCC2=CC3=C4C=C2C1CC5=CC(=C(C=C5)OC)C6=C(C=CC(=C6)CC7C8=C(O4)C(=C(C=C8CCN7C)OC)O3)O
InChIInChI=1S/C36H36N2O5/c1-37-11-9-22-17-31-32-19-24(22)27(37)15-21-6-8-30(40-3)26(14-21)25-13-20(5-7-29(25)39)16-28-34-23(10-12-38(28)2)18-33(41-4)35(42-31)36(34)43-32/h5-8,13-14,17-19,27-28,39H,9-12,15-16H2,1-4H3/t27-,28-/m0/s1
InChIKeyMMGBHVBJOIKWMF-NSOVKSMOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Yanangcorinin (CAS 102571-99-3): Bisbenzylisoquinoline Alkaloid Sourcing Guide for Antimalarial and Antiviral Research


Yanangcorinin (also reported as yanangcorinine) is a bisbenzylisoquinoline alkaloid first isolated from the stems and leaves of the Thai medicinal plant Tiliacora triandra Diels (Menispermaceae) [1]. It possesses a characteristic dibenzodioxine-diphenyl partial structure that distinguishes it from co-occurring alkaloids such as tiliacorinine, nortiliacorinine A, and tiliacorine [1]. Bioassay-guided fractionation identified yanangcorinin as one of the two principal antiplasmodial constituents of T. triandra, alongside tiliacorinine, with both compounds exhibiting IC50 values below 2 µg/mL against chloroquine-sensitive (Pf3D7) and chloroquine-resistant (PfW2) Plasmodium falciparum strains [2]. More recently, yanangcorinin was computationally and experimentally evaluated as a SARS-CoV-2 3CLPro inhibitor, demonstrating binding affinity superior to the native N3 and GC-373 reference inhibitors [3].

Why Yanangcorinin Cannot Be Interchanged with Tiliacorinine or Other In-Class Bisbenzylisoquinolines


Although yanangcorinin and tiliacorinine are co-isolated bisbenzylisoquinoline alkaloids sharing a common plant origin and comparable in vitro antiplasmodial IC50 values (<2 µg/mL), they exhibit fundamentally divergent stage-specificity profiles and toxicity interactions when used in chloroquine combination therapy . Yanangcorinin is active across all intraerythrocytic stages (ring, trophozoite, and schizont) of chloroquine-resistant P. falciparum W2, whereas tiliacorinine is predominantly effective against the ring stage . Furthermore, the two compounds differ in their cytotoxicity modulation: the tiliacorinine–chloroquine combination produces an antagonistic effect on PBMC toxicity (i.e., reduced host-cell toxicity), while the yanangcorinine–chloroquine combination exerts a synergistic toxicity elevation—an undesired feature for a partner drug . These pharmacological distinctions demonstrate that bisbenzylisoquinoline alkaloids cannot be treated as interchangeable entities, and procurement decisions must be guided by compound-specific evidence rather than class-level assumptions.

Quantitative Differential Evidence for Yanangcorinin (CAS 102571-99-3) Against Its Closest Comparators


Broader Intraerythrocytic Stage Coverage vs. Tiliacorinine in Chloroquine-Resistant P. falciparum

In a direct head-to-head evaluation against chloroquine-resistant Plasmodium falciparum W2, yanangcorinine demonstrated effectiveness against all three intraerythrocytic stages—ring, trophozoite, and schizont—whereas tiliacorinine was most effective only on the ring stage . Stage specificity was determined by flow cytometric parasitemia quantification and Giemsa-stained smear morphology over 2–48 h exposure windows . Both compounds exhibited a slow onset of action with a parasiticidal (pyknotic) endpoint after 48 h, but only yanangcorinine maintained activity across the full spectrum of developmental stages .

Antimalarial stage specificity Plasmodium falciparum W2 Bisbenzylisoquinoline alkaloid differentiation

Divergent Host-Cell Toxicity Modulation When Combined with Chloroquine: Yanangcorinine vs. Tiliacorinine

In drug–drug interaction assays employing the modified fixed-ratio isobologram method, both yanangcorinine and tiliacorinine demonstrated synergistic antiplasmodial effects when combined with chloroquine against chloroquine-resistant P. falciparum W2 . Critically, however, the toxicity profiles on human peripheral blood mononuclear cells (PBMC) diverged: the tiliacorinine–chloroquine combination displayed an antagonistic effect on PBMC toxicity (indicating reduced host-cell toxicity), whereas the yanangcorinine–chloroquine combination showed a synergistic elevation of PBMC toxicity, which was characterized as an undesired effect . This differential toxicity interaction is a decisive factor for partner-drug selection in chloroquine combination therapy .

Chloroquine potentiation Drug combination toxicity PBMC cytotoxicity Antimalarial synergy

Unique Dibenzodioxine-Diphenyl Partial Structure Distinguishes Yanangcorinin from Other T. triandra Bisbenzylisoquinolines

The original structural elucidation by Pachaly et al. established that yanangcorinin possesses a dibenzodioxine-diphenyl partial structure that is absent in the co-occurring alkaloids tiliacorinine (1), nortiliacorinine A (2), and tiliacorine (3) [1]. This structural feature—comprising a dioxine bridge connecting two aromatic phenyl systems—was confirmed by comprehensive spectroscopic methods and chemical transformation [1]. Among the 15 alkaloids isolated from T. triandra in this foundational study, yanangcorinin was the only compound to contain this specific substructure [1]. The dibenzodioxine-diphenyl motif imposes conformational constraints and alters the three-dimensional pharmacophore relative to the more flexible, open-chain bisbenzylisoquinoline analogs [1].

Bisbenzylisoquinoline alkaloid Dibenzodioxine-diphenyl Structural elucidation Tiliacora triandra

Computational Binding Affinity Superior to N3 and GC-373 Reference Inhibitors Against SARS-CoV-2 3CLPro

In a comprehensive in silico–in vitro screening cascade of 326 Thai medicinal plant natural products, yanangcorinin (15) was one of seven bisbenzylisoquinolines that computationally demonstrated higher binding affinity than the native N3 inhibitor and the GC-373 inhibitor at the SARS-CoV-2 3CLPro active site [1]. The compound achieved stable protein–ligand interactions throughout 100 ns molecular dynamics (MD) simulations, with binding free energies evaluated by MM-PBSA methodology [1]. Subsequent in vitro enzymatic assays confirmed that most of the seven bisbenzylisoquinolines, including yanangcorinin, could experimentally inhibit SARS-CoV-2 3CLPro [1]. The best-performing analog in this series, isoliensinine (5), exhibited an IC50 of 29.93 µM with low Vero cell toxicity [1]. While the individual IC50 of yanangcorinin was not separately reported, its inclusion among the top-performing bisbenzylisoquinolines and its computational superiority to reference inhibitors substantiate its candidacy for antiviral lead optimization [1].

SARS-CoV-2 3CLPro inhibitor Molecular docking MM-PBSA binding free energy Bisbenzylisoquinoline antiviral

Comparative Antiplasmodial Potency and Cytotoxicity Index Against Chloroquine-Sensitive and -Resistant P. falciparum Strains

Bioassay-guided isolation from T. triandra stems identified yanangcorinine and tiliacorinine as the major antiplasmodial constituents, both exhibiting IC50 values below 2 µg/mL against chloroquine-sensitive Pf3D7 and chloroquine-resistant PfW2 P. falciparum strains [1]. However, both compounds displayed a selectivity index (SI) less than 1 when cytotoxicity was assessed on human PBMC using the WST-8 assay, indicating higher toxicity to human cells than to parasites as single agents [1]. Notably, when formulated within the multi-herb Bencha-Loga-Wichian (BLW) preparation, the concentrations of yanangcorinine and tiliacorinine required for comparable efficacy were substantially lower than their individual IC50 values, suggesting that synergistic matrix effects in the whole formulation alleviate the intrinsic cytotoxicity of the isolated alkaloids [1]. UPLC quantification confirmed that yanangcorinine and tiliacorinine are present in BLW stem and root preparations at 0.57–7.66% w/w, establishing a direct correlation between alkaloid content and antiplasmodial potency [1].

Antiplasmodial IC50 Selectivity index Cytotoxicity Bioassay-guided isolation

Slow-Onset Parasiticidal Mechanism Distinct from Chloroquine's Trophozoite-Specific Action

The 2020 mechanistic study by Nutmakul et al. demonstrated that the antiplasmodial action of yanangcorinine and tiliacorinine, as well as the BLW formulation, is characterized by a slow onset of action that culminates in an irreversible parasiticidal (pyknotic) effect after 48 h of exposure [1]. Treated parasites at all stages could not recover after compound removal, distinguishing this mechanism from chloroquine, which is known to act specifically and rapidly on the trophozoite stage [1]. This mechanistic divergence—slow, irreversible killing across all stages versus rapid, stage-specific inhibition—positions yanangcorinin as a mechanistically novel antiplasmodial chemotype relative to the 4-aminoquinoline class [1]. The combination of yanangcorinin with chloroquine produced synergistic antiplasmodial activity, indicating potential utility in chloroquine-resistance reversal strategies, albeit with the PBMC toxicity caveat noted in Evidence Item 2 [1].

Antimalarial mechanism of action Parasiticidal effect Slow onset Chloroquine resistance

Recommended Research and Industrial Application Scenarios for Yanangcorinin Based on Quantitative Differentiation Evidence


Broad-Stage Antimalarial Probe for Elucidating Non-Trophozoite-Selective Killing Mechanisms

Yanangcorinin's unique ability to target all three intraerythrocytic stages—ring, trophozoite, and schizont—of chloroquine-resistant P. falciparum W2 makes it an ideal chemical probe for investigating parasite vulnerabilities outside the trophozoite window exploited by chloroquine. Researchers studying stage-transition biology or dormant ring-stage persisters can employ yanangcorinin as a tool compound to dissect pathways that remain susceptible across the entire asexual cycle. Its slow-onset, irreversible parasiticidal mechanism [1] further enables pulse-chase experimental designs to map the temporal kinetics of commitment to cell death.

Chloroquine-Resistance Reversal and Combination Therapy Partner Evaluation

The demonstrated synergy between yanangcorinin and chloroquine against chloroquine-resistant P. falciparum W2 supports its use in systematic drug combination screening programs aimed at reversing 4-aminoquinoline resistance. However, the elevated PBMC toxicity of the yanangcorinine–chloroquine combination mandates that experiments include comprehensive cytotoxicity counter-screens and, ideally, direct parallel comparisons with the tiliacorinine–chloroquine combination (which exhibits reduced toxicity) to define the therapeutic window. Isobologram-based synergy quantification and toxicity profiling should be core components of any procurement-driven experimental workflow involving this compound.

Bisbenzylisoquinoline Scaffold Exploration for SARS-CoV-2 3CLPro Inhibitor Development

Yanangcorinin has been computationally validated as a SARS-CoV-2 3CLPro ligand with binding affinity superior to the N3 and GC-373 reference inhibitors and stable MD trajectory over 100 ns . Positive in vitro enzymatic inhibition within the bisbenzylisoquinoline series supports its inclusion in focused library screening campaigns targeting coronavirus main proteases. Procurement for this application should prioritize yanangcorinin alongside isoliensinine (the most potent in-series analog, IC50 = 29.93 µM ) to enable structure–activity relationship (SAR) studies leveraging the distinct dibenzodioxine-diphenyl core of yanangcorinin relative to the benzylisoquinoline ether framework of isoliensinine.

Quality Control Marker and Bioassay Reference Standard for Tiliacora triandra-Derived Herbal Formulations

UPLC quantification has established yanangcorinin as a reliably detectable constituent of T. triandra stem and root preparations, with content ranging from 0.57% to 7.66% in Bencha-Loga-Wichian formulations . This quantitative range, coupled with its unique dibenzodioxine-diphenyl structural signature [1], makes yanangcorinin a viable reference standard for authenticating T. triandra raw material, detecting adulteration, and standardizing batch-to-batch consistency in research-grade botanical extracts. Laboratories involved in phytochemical standardization or herbal product quality control can use yanangcorinin as a compound-specific marker that simultaneously informs both identity and antiplasmodial potency.

Quote Request

Request a Quote for Yanangcorinin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.